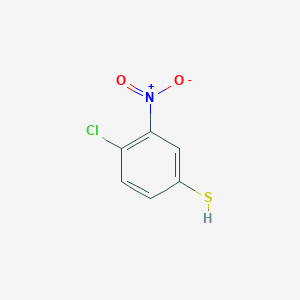

4-Chloro-3-nitrobenzenethiol

Descripción general

Descripción

“4-Chloro-3-nitrobenzenethiol” is a chemical compound with the molecular formula C6H4ClNO2S . It is used in various chemical reactions and has been the subject of several studies .

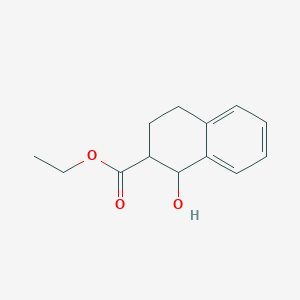

Molecular Structure Analysis

The molecular structure of “4-Chloro-3-nitrobenzenethiol” is defined by its molecular formula, C6H4ClNO2S . The exact structure would involve the specific arrangement of these atoms in space, which is not provided in the search results.Aplicaciones Científicas De Investigación

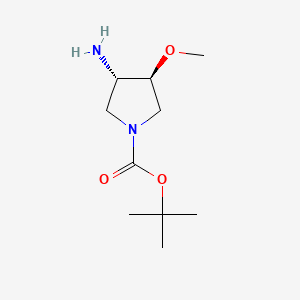

Antibacterial and Antimicrobial Agents

4-Chloro-3-nitrobenzenethiol derivatives have been synthesized and characterized for their antimicrobial activity . These compounds exhibit good to moderate antimicrobial properties, making them potential candidates for developing new antibacterial agents. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi.

DNA Gyrase Inhibition

Docking studies have revealed that some 4-chloro-3-nitrobenzenethiol derivatives exhibit binding affinity toward DNA Gyrase-A . DNA Gyrase is an essential enzyme involved in DNA replication and repair. Inhibition of this enzyme can disrupt bacterial growth and proliferation, making these derivatives interesting targets for drug development.

Co-crystals and Bending Mechanisms

In co-crystals involving caffeine, 4-chloro-3-nitrobenzoic acid, and methanol, 4-chloro-3-nitrobenzenethiol plays a role in bending mechanisms. The combination of molecular rotation and movement contributes to the necessary compression and expansion during bending . Understanding these interactions can have implications in materials science and crystal engineering.

Plasmon-Driven Catalysis

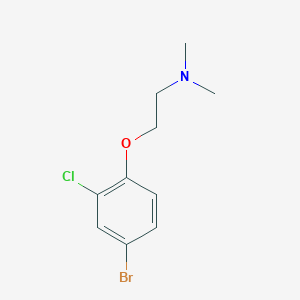

Researchers have investigated plasmon-driven catalytic reactions involving 4-chloro-3-nitrobenzenethiol (4-NBT) to dimethylaminobenzene (DMAB). Time-dependent surface-enhanced Raman scattering (SERS) experiments revealed reciprocal behavior in this reaction. These findings could enhance plasmon-driven catalytic performance and modulate industrial reduction processes .

Mecanismo De Acción

Target of Action

4-Chloro-3-nitrobenzenethiol, similar to its analog 4-Nitrothiophenol, is known to bind covalently to noble metals due to their molecular structure . This property makes them commonly used reporter molecules for various experiments, especially within the scope of surface- and tip-enhanced Raman spectroscopy .

Mode of Action

The interaction of 4-Chloro-3-nitrobenzenethiol with its targets involves a process known as resonant Raman scattering . This process is characterized by the molecule exhibiting two intrinsic resonances at specific wavelengths . The resonant Raman scattering cross-section of the molecule is also significant, which is an important factor in a wide range of experiments .

Biochemical Pathways

2C4NP is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp gene cluster is suspected to be involved in the catabolism of 2C4NP .

Result of Action

The result of the action of 4-Chloro-3-nitrobenzenethiol is largely dependent on the context of its use. In the context of resonant Raman spectroscopy, the molecule’s interaction with noble metals results in significant Raman scattering, which is useful in various experimental setups .

Action Environment

The action, efficacy, and stability of 4-Chloro-3-nitrobenzenethiol can be influenced by various environmental factors. For instance, the molecule’s interaction with noble metals (its target of action) can be affected by the presence and concentration of these metals in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the molecule’s action and stability.

Propiedades

IUPAC Name |

4-chloro-3-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYMABJPMMKXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-nitrobenzenethiol | |

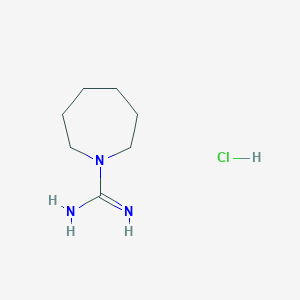

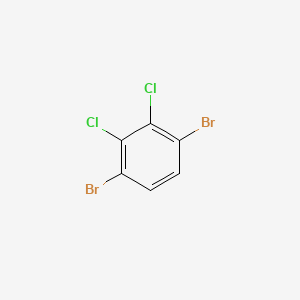

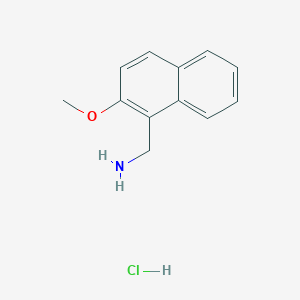

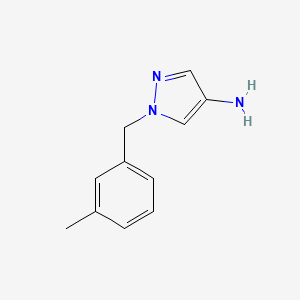

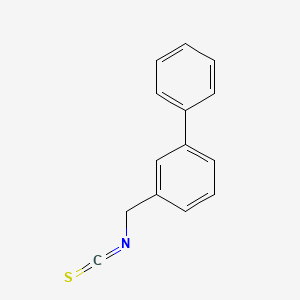

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)

![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)